Bis(2-ethylhexyl) hydrogen phosphate;cobalt

Description

Historical Evolution of Organophosphorus Extractants in Metal Recovery

The development of organophosphorus extractants traces its origins to mid-20th-century efforts to address challenges in nuclear fuel processing and rare-earth metal purification. Early work with phosphoric acid derivatives, such as di(2-ethylhexyl)phosphoric acid (DEHPA), demonstrated their ability to selectively extract uranium from acidic leach liquors through cation-exchange mechanisms. By the 1960s, DEHPA had become a cornerstone reagent for separating transition metals, including cobalt, nickel, and zinc, owing to its tunable selectivity via pH adjustment and compatibility with industrial-scale solvent extraction systems.

A pivotal advancement emerged with the synthesis of dialkylphosphinic acids (e.g., Cyanex 272), which offered superior cobalt-nickel separation factors compared to DEHPA, particularly in sulfate media. However, DEHPA retained relevance due to its cost-effectiveness and versatility in processing high-metal-concentration streams. The 1980s saw DEHPA deployed in novel configurations, such as synergistic systems with trioctylphosphine oxide (TOPO), enhancing extraction efficiency for cobalt in the presence of competing ions like calcium and magnesium. Recent innovations focus on DEHPA’s role in recycling cobalt from lithium-ion batteries, where its redox compatibility with metallic reductants like aluminum enables direct leaching of cobalt(III) oxides into the organic phase.

Table 1: Comparative Performance of Organophosphorus Extractants in Cobalt Recovery

Fundamental Coordination Chemistry Principles Governing Cobalt Complexation

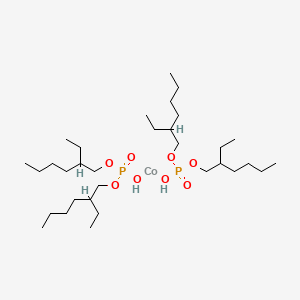

DEHPA coordinates with cobalt ions via its phosphoryl oxygen atoms, forming neutral Co(DEHP)₂ complexes in non-polar diluents like kerosene. The extraction mechanism involves a two-step proton exchange:

- Ionization : DEHPA dimerizes in organic solvents, releasing hydrogen ions:

$$

2\text{HA} \leftrightarrow (\text{HA})_2 \leftrightarrow \text{H}^+ + \text{A}^- \text{HA}

$$ - Metal Complexation : Co²⁺ displaces protons from the DEHPA dimer, forming a solvated complex:

$$

\text{Co}^{2+} + 2(\text{HA})2 \leftrightarrow \text{CoA}2(\text{HA})_2 + 2\text{H}^+

$$

The equilibrium is pH-dependent, with optimal cobalt extraction occurring between pH 4.5 and 6.0. At lower pH (<3), DEHPA preferentially extracts iron(III), while above pH 6, nickel begins to co-extract, reducing selectivity.

X-ray absorption spectroscopy studies reveal that cobalt adopts an octahedral geometry within the DEHPA complex, with four oxygen atoms from two bidentate DEHP⁻ ligands and two water molecules completing the coordination sphere. This structure stabilizes cobalt in the +2 oxidation state, even in oxidizing environments, making DEHPA suitable for processing cobalt-rich lithium cobalt oxide (LiCoO₂) cathodes without prior reduction.

Interdisciplinary Significance in Hydrometallurgy and Resource Recovery

DEHPA-cobalt systems bridge metallurgy, environmental science, and materials engineering. In primary metal production, DEHPA-based solvent extraction circuits recover cobalt from laterite ore leachates, achieving >95% extraction efficiency with three counter-current stages. Emerging applications include:

- Battery Recycling : Direct leaching of cobalt from spent LiCoO₂ cathodes using DEHPA in the presence of metallic copper achieves 97% Co recovery at 80°C, bypassing energy-intensive smelting steps.

- Urban Mining : DEHPA-functionalized membranes selectively recover cobalt from electronic waste leachates, reducing reliance on virgin ores.

- Nuclear Waste Treatment : DEHPA/TOPO mixtures co-extract cobalt-60 and strontium-90 from high-level radioactive waste, minimizing long-term storage volumes.

Table 2: Effect of pH on Cobalt Extraction Efficiency with DEHPA

| pH | Cobalt Extraction (%) | Nickel Co-Extraction (%) | Selectivity (Co/Ni) |

|---|---|---|---|

| 3.0 | 12 | <1 | 12:1 |

| 4.5 | 89 | 3 | 30:1 |

| 6.0 | 98 | 25 | 4:1 |

Data derived from sulfate media at 25°C, 0.5 M DEHPA in kerosene.

Properties

CAS No. |

24828-46-4 |

|---|---|

Molecular Formula |

C32H70CoO8P2 |

Molecular Weight |

703.8 g/mol |

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate;cobalt |

InChI |

InChI=1S/2C16H35O4P.Co/c2*1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,17,18); |

InChI Key |

HUTVYVAIYWKMRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(2-ethylhexyl) hydrogen phosphate involves the esterification of 2-ethylhexanol with phosphorus oxychloride. The reaction is typically carried out in a reaction kettle with the following steps :

- Add phosphorus oxychloride and a catalyst to the reaction kettle.

- Slowly add 2-ethylhexanol to the mixture while maintaining the temperature between 10°C and 25°C.

- Stir the mixture for 1-3 hours to remove the generated HCl gas.

- Raise the temperature to 40-70°C and continue the reaction for 1-4 hours.

- Add an NaOH solution to the mixture, followed by washing, filtration, and distillation to obtain the final product.

Industrial Production Methods: In industrial settings, the production of bis(2-ethylhexyl) hydrogen phosphate follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into different phosphite compounds.

Substitution: The compound can undergo substitution reactions with various reagents to form new organophosphorus compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include phosphoric acid derivatives, phosphite compounds, and various substituted organophosphorus compounds .

Scientific Research Applications

Hydrometallurgical Separation

D2EHPA is widely used in the hydrometallurgical extraction of cobalt and nickel from ores. The compound acts as a solvent and extractant, facilitating the separation of these metals from aqueous solutions. A notable study demonstrated the use of a multidroplet liquid membrane system, which utilized D2EHPA to transport ions efficiently from a donor phase to an acceptor phase. This method not only reduced reagent usage but also minimized waste production compared to traditional extraction techniques .

Analytical Chemistry

In analytical chemistry, D2EHPA is employed for the extraction of metal ions from biological samples. Its ability to selectively bind with specific ions makes it valuable for trace analysis and environmental monitoring. Studies have shown that D2EHPA can be used effectively to isolate cobalt ions for spectrophotometric detection .

Biological Applications

Research has explored the potential of D2EHPA in drug delivery systems due to its surfactant properties. The compound's ability to form micelles can enhance the solubility and bioavailability of certain pharmaceuticals, making it a candidate for further investigation in medicinal chemistry.

Industrial Uses

D2EHPA is also utilized as a lubricant additive, corrosion inhibitor, and antiwear agent in various industrial applications. Its effectiveness in reducing friction and wear makes it suitable for use in machinery and equipment operating under demanding conditions .

Case Studies

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) hydrogen phosphate involves its ability to form complexes with metal ions. This property makes it an effective extractant for rare metals and a useful ligand in coordination chemistry . The molecular targets include metal ions such as chromium(III), which it can transport through membranes .

Comparison with Similar Compounds

Critical Analysis of Research Findings

- Superiority of DEHP : DEHP’s diester structure and acidity make it irreplaceable in cobalt extraction, outperforming TEHP and TBP in both efficiency and selectivity .

- Environmental Trade-offs : While DEHP is more efficient, its corrosivity and moderate persistence necessitate careful handling. TEHP’s lower acute toxicity is offset by its environmental persistence and indirect health risks .

Biological Activity

Introduction

Bis(2-ethylhexyl) hydrogen phosphate (D2EHPA) is a phosphoric acid derivative commonly used in solvent extraction processes, particularly for metal ions such as cobalt. The compound's interaction with biological systems, especially in terms of toxicity and bioavailability, has garnered significant research interest. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with D2EHPA, particularly in its cobalt complex form.

D2EHPA is characterized by its ability to form stable complexes with metal ions. Its chemical formula is , and it is typically utilized in liquid-liquid extraction processes due to its amphiphilic nature. The cobalt complex of D2EHPA is particularly notable for its applications in hydrometallurgy and environmental remediation.

Toxicological Profile

- Acute Toxicity : Studies have shown that cobalt compounds, including those involving D2EHPA, can exhibit acute toxic effects. For instance, cobalt chloride has been linked to increased heart weight and degenerative lesions in animal studies when administered at high doses .

- Chronic Exposure Effects : Chronic exposure to D2EHPA has been associated with inflammation of lung tissue and skin irritation. In rats, dietary administration resulted in significant induction of epoxide hydrolase activity and cytochrome P-450 content, indicating potential liver toxicity .

- Bioavailability and Bioaccessibility : Research indicates that the solubility of cobalt compounds in simulated biological fluids is a critical factor influencing their bioavailability. Cobalt ions released from D2EHPA complexes are readily bioaccessible, which raises concerns regarding systemic toxicity .

The mechanisms through which D2EHPA interacts with biological systems include:

- Ion Transport : D2EHPA facilitates the transport of Co ions across membranes, which can affect cellular homeostasis and lead to toxicological outcomes .

- Enzyme Inhibition : Elevated levels of cobalt can inhibit various enzymes involved in metabolic processes, leading to adverse health effects such as intercellular hypoxia and impaired immune response .

Case Studies

- In Vitro Studies : An in vitro study assessed the cytotoxicity of cobalt-D2EHPA complexes on human-derived epidermal keratinocytes. Results showed that while cell viability remained above 50% after exposure, prolonged exposure raised concerns about potential irritant effects .

- Animal Studies : Long-term studies involving rats demonstrated that cobalt exposure led to polycythemia and decreased leukocyte function at specific dosages. The no-observed-adverse-effect level (NOAEL) was established at 0.2 mg/kg body weight per day for cobalt chloride .

Summary of Findings

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing cobalt complexes with bis(2-ethylhexyl) hydrogen phosphate?

Answer:

- Synthesis Optimization : Use reflux, ultrasonication, or microwave-assisted methods to enhance reaction efficiency. Bis(2-ethylhexyl) hydrogen phosphate (HDEHP) is often employed as a ligand due to its strong coordination with cobalt(II) ions .

- Characterization Techniques :

- Reference Standards : Compare results with crystallographic data or known cobalt-phosphate complexes to validate structural models .

Q. How can researchers detect and quantify cobalt(II) ions in complex matrices using bis(2-ethylhexyl) hydrogen phosphate?

Answer:

- Ligand-Based Detection : Functionalize HDEHP with fluorophores (e.g., rhodamine or coumarin derivatives) to create selective chemosensors. Monitor fluorescence quenching/enhancement upon cobalt binding .

- Separation Techniques : Pair HDEHP with solvent extraction or membrane technologies to isolate cobalt ions from interfering species (e.g., Ni²⁺ or Fe³⁺) prior to quantification via UV-Vis spectroscopy .

- Validation : Cross-check results with ICP-OES or AAS for accuracy .

Q. What safety protocols are critical when handling cobalt(II) phosphate hydrate and bis(2-ethylhexyl) hydrogen phosphate?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- First Aid :

- Storage : Store in airtight containers at ambient temperature, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the redox behavior of cobalt-HDEHP complexes?

Answer:

Q. How should researchers address conflicting carcinogenicity classifications for cobalt compounds in toxicological studies?

Answer:

- Systematic Review : Analyze dose-response relationships across studies, noting differences in particle size (nanoscale vs. bulk) and exposure duration .

- In Vitro/In Vivo Models :

- Regulatory Alignment : Cross-reference findings with IARC (Group 2B) and EPA classifications to contextualize risk .

Q. What advanced separation technologies improve cobalt recovery using bis(2-ethylhexyl) hydrogen phosphate?

Answer:

Q. How can theoretical frameworks guide the design of cobalt-HDEHP complexes for catalytic applications?

Answer:

- Coordination Chemistry Principles : Leverage ligand field theory to predict geometry (e.g., octahedral vs. tetrahedral) and stability constants .

- Catalytic Activity Prediction :

- Structure-Activity Relationships : Correlate ligand substituent effects (e.g., alkyl chain length) with catalytic performance .

Q. What methodologies assess the reproductive toxicity of cobalt compounds in preclinical models?

Answer:

Q. How can environmental persistence of cobalt-HDEHP complexes be evaluated?

Answer:

Q. What advanced analytical techniques characterize the structural dynamics of cobalt-HDEHP complexes?

Answer:

- X-Ray Absorption Spectroscopy (XAS) : Probe Co K-edge to determine oxidation state and coordination environment .

- High-Resolution Mass Spectrometry (HRMS) : Identify fragmentation patterns and metastable intermediates .

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.